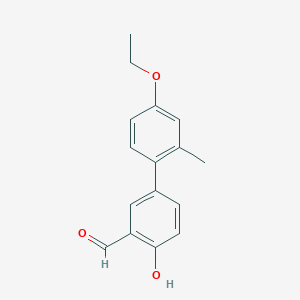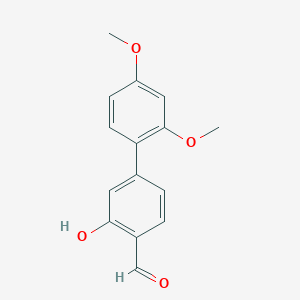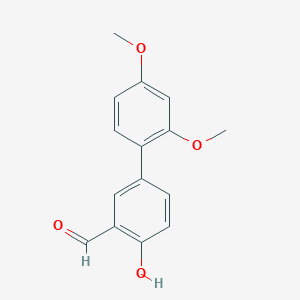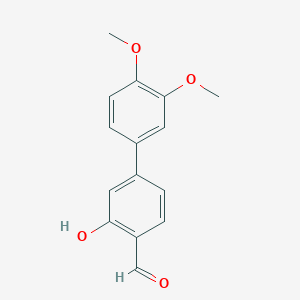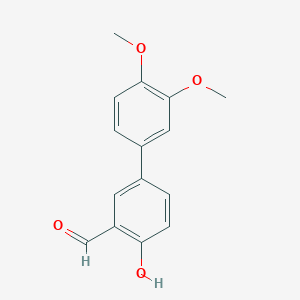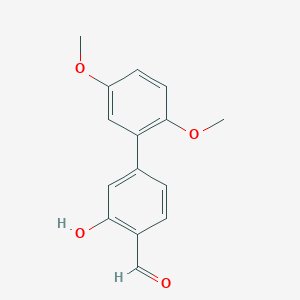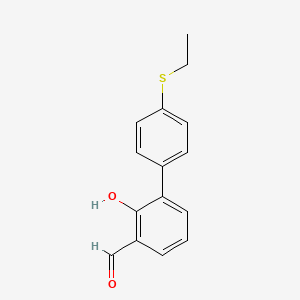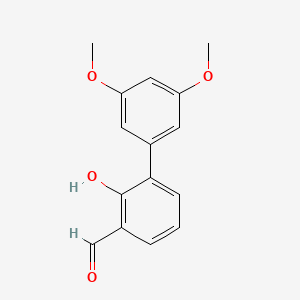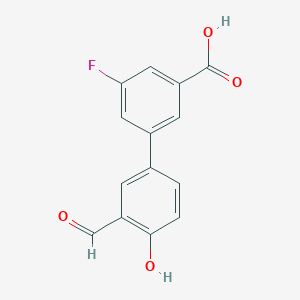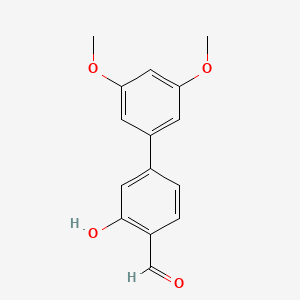
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2F-95) is a phenolic compound with a wide range of applications in the scientific research field. It is a white, off-white, or pale yellow crystalline powder with a melting point of 178-180°C and a boiling point of 233-235°C. 6-DFP-2F-95 is soluble in ethanol, chloroform, and methanol, but insoluble in water. It is a derivative of the compound 2,5-dimethoxyphenol and is used in the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals.
Applications De Recherche Scientifique
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and drug development. It is often used as a starting material for the synthesis of various compounds, including pharmaceuticals, cosmetics, and agrochemicals. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as a substrate for various enzymes, which catalyze the formation of a variety of products. It is also believed to act as a scavenger, binding to and removing potentially harmful compounds from the environment.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% has several advantages and limitations for lab experiments. The main advantage of using this compound is its high purity (95%) and its ability to react quickly with other compounds. It is also relatively inexpensive, making it an attractive choice for research and development. The main limitation of using 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The future directions for 6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% are numerous. It could be used in the development of new pharmaceuticals, cosmetics, and agrochemicals. It could also be used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. Additionally, it could be used in the development of new methods for the synthesis of various compounds. Finally, it could be used in the development of new methods for the removal of potentially harmful compounds from the environment.
Méthodes De Synthèse
6-(2,5-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized by a reaction between 2,5-dimethoxyphenol and a formylating agent such as formic acid or formaldehyde. The reaction is carried out in an inert atmosphere at temperatures ranging from 50-100°C. The reaction is usually completed within 2-3 hours and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXXHNXFVWTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685241 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258614-14-0 |
Source


|
| Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

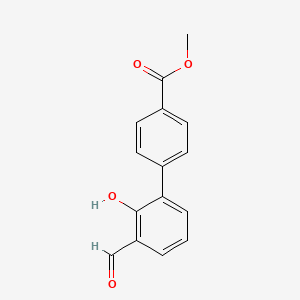
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)
